2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane
Overview
Description
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangements and Synthesis
- Wagner–Meerwein Rearrangement : The compound 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane underwent Wagner–Meerwein rearrangement in formic acid, demonstrating the compound's reactivity and potential for chemical transformations (Hasegawa et al., 1993).
- One-Step Synthesis of Triazolones : A one-step synthesis method for 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was developed, showcasing the compound's utility in creating complex molecules (Vijaya Raj & Narayana, 2006).
Photochromic and Optical Properties
- Photochromic Diarylethene Synthesis : The synthesis of 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, a compound similar in structure to 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, demonstrated its use in creating photochromic materials with potential applications in optical recording (Ding et al., 2013).
Polymer Synthesis and Applications
- Polymerization Behavior : The polymerization of related compounds like 2-aryl-5-methylene-1,3-dioxolan-4-ones highlighted the potential of using this compound derivatives in the field of polymer chemistry (Zeuner et al., 1995).
- Thermal Degradation of Polymers : Research into the thermal degradation of polymers like poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] could inform the stability and degradation pathways of polymers derived from similar dioxolane compounds (Coskun et al., 1998).
Nanoparticle Formation
- Fluorescence Emission Nanoparticles : The creation of nanoparticles from polyfluorenes, which involved compounds like (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium, showed the potential for using similar dioxolane derivatives in the development of bright, emission-tuned nanoparticles (Fischer et al., 2013).
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBDCPFMXOLYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458051 | |
Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98015-07-7 | |
Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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